molecular formula C15H16N2 B15358300 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline

4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline

Cat. No.: B15358300
M. Wt: 224.30 g/mol
InChI Key: UQZSNZXYHBJJAT-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline is a chemical compound belonging to the quinazoline derivatives family. Quinazolines are bicyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline typically involves the following steps:

  • Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide.

  • Phenyl Group Introduction: The phenyl group at the 2-position is introduced through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinazoline-2,4-dione derivative.

  • Reduction: Reduction reactions can reduce the quinazoline core to form 1,2,3,4-tetrahydroquinazoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used for reduction reactions.

  • Substitution: Friedel-Crafts alkylation and acylation reactions typically use Lewis acids like aluminum chloride (AlCl3) and acyl chlorides.

Major Products Formed:

  • Oxidation: Quinazoline-2,4-dione derivatives.

  • Reduction: 1,2,3,4-Tetrahydroquinazoline derivatives.

  • Substitution: Various substituted quinazoline derivatives depending on the introduced functional groups.

Scientific Research Applications

4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In the case of anticancer properties, the compound may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline is structurally similar to other quinazoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. its unique substitution pattern and molecular structure confer distinct biological activities and chemical properties. These differences make it a valuable compound for specific applications where other quinazoline derivatives may not be as effective.

List of Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

  • 3,4-Dihydroquinazoline

  • 2-Methyl-1,2,3,4-tetrahydroquinazoline

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

4-methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline

InChI

InChI=1S/C15H16N2/c1-11-13-9-5-6-10-14(13)17-15(16-11)12-7-3-2-4-8-12/h2-11,15-17H,1H3

InChI Key

UQZSNZXYHBJJAT-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2NC(N1)C3=CC=CC=C3

Origin of Product

United States

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